1-Chloro-3-methylbutan-2-ol CAS number and molecular identifiers
1-Chloro-3-methylbutan-2-ol CAS number and molecular identifiers
CAS 55033-10-8 | Molecular Identifier & Process Guide
Executive Summary
This technical guide profiles 1-Chloro-3-methylbutan-2-ol , a critical chlorohydrin intermediate used in the synthesis of complex pharmaceutical scaffolds. Characterized by its vicinal chloro-alcohol functionality and an isopropyl tail, this molecule serves as a pivotal "switch" in organic synthesis—capable of forming terminal epoxides (isopropyloxirane) under basic conditions or undergoing nucleophilic displacement to generate amino-alcohol derivatives.
This document moves beyond standard datasheet parameters to provide a mechanistic understanding of its synthesis, characterization, and handling, designed for application scientists and process chemists.
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]
The identification of chlorohydrin isomers is frequently complicated by ambiguous nomenclature in commercial catalogs. The data below validates the specific isomer 1-Chloro-3-methylbutan-2-ol (primary chloride, secondary alcohol).
Core Identifiers
| Parameter | Value | Notes |
| CAS Number | 55033-10-8 | Distinct from ketone (17687-63-7) or alkane (107-84-6) analogs. |
| IUPAC Name | 1-Chloro-3-methylbutan-2-ol | |
| Molecular Formula | C₅H₁₁ClO | |
| Molecular Weight | 122.59 g/mol | |
| SMILES | CC(C)C(O)CCl | |
| InChI Key | OATUOZRGCOGQQF-UHFFFAOYSA-N |
Physicochemical Properties[6][8]
| Property | Value | Experimental/Predicted Context |
| Boiling Point | 153°C (est) | High boiling point due to intermolecular H-bonding. |
| Density | 1.016 g/cm³ | Denser than water; forms the lower layer in aqueous extractions. |
| LogP | 1.38 | Moderate lipophilicity; amenable to extraction with DCM or EtOAc. |
| Flash Point | 68°C | Class IIIA Combustible Liquid. |
| Solubility | Moderate | Soluble in alcohols, ethers, DCM; sparingly soluble in water. |
Synthetic Routes & Mechanistic Insight
For research and scale-up, the most robust synthesis avoids the regioselectivity issues of direct chlorination. The Epoxide Ring Opening strategy is the preferred "self-validating" protocol because the steric bulk of the isopropyl group directs the nucleophile (Cl⁻) to the least hindered carbon.
Primary Synthesis: Regioselective Ring Opening
Reaction Logic: Starting from 1,2-epoxy-3-methylbutane (derived from 3-methyl-1-butene), treatment with anhydrous HCl or generated HCl (from TMSCl/MeOH) results in high regioselectivity. The chloride attacks the primary carbon (C1) rather than the sterically hindered secondary carbon (C2), ensuring the formation of the 1-chloro-2-ol isomer rather than the 2-chloro-1-ol.
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway favoring the 1-chloro isomer via steric control.
Detailed Experimental Protocol
Objective: Synthesis of 1-Chloro-3-methylbutan-2-ol from 1,2-epoxy-3-methylbutane.
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Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and addition funnel. Purge with N₂.
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Solvent Charge: Add 100 mL of anhydrous Dichloromethane (DCM). Add 50 mmol of 1,2-epoxy-3-methylbutane.
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Cooling: Cool the solution to 0°C using an ice/salt bath. Critical: Low temperature enhances regioselectivity.
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Acid Addition:
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Method A (Anhydrous): Dropwise addition of 1.1 eq of HCl (4M in Dioxane).
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Method B (In-situ): Add 1.2 eq of TMSCl followed by 1.2 eq of Methanol. This generates HCl gently in situ.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour. Monitor via TLC (Hexane/EtOAc 8:2) or GC-MS.
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Quench & Workup: Quench with saturated NaHCO₃ (slowly, to avoid foaming). Separate organic layer.[1] Extract aqueous layer 2x with DCM.
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Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via vacuum distillation (bp ~65°C @ 15 mmHg) to separate from trace regioisomers.
Analytical Characterization
To validate the structure, specifically distinguishing it from the 2-chloro-1-ol isomer, NMR spectroscopy is the definitive tool.
Predicted ¹H NMR Profile (CDCl₃, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| H-2 | 3.65 - 3.75 | Multiplet | 1H | CH -OH. Deshielded by Oxygen. Chiral center. |
| H-1 | 3.50 - 3.60 | dd | 2H | CH₂ -Cl. Distinct ABX pattern due to adjacent chiral center. |
| H-3 | 1.75 - 1.85 | Octet | 1H | CH -(CH₃)₂. Methine of the isopropyl group. |
| H-4 | 0.95 | Doublet | 6H | CH₃ . Methyl groups.[2][3][4][1][5][6] |
| OH | 2.20 | Broad Singlet | 1H | Hydroxyl proton (concentration dependent). |
Diagnostic Check:
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If the signal at ~3.6 ppm integrates to 2H (CH₂-Cl) and the signal at ~3.7 integrates to 1H (CH-OH), you have the target.
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Isomer Alert: If you see a CH₂-OH signal (typically lower shift ~3.4 ppm) integrating to 2H, you have the unwanted 2-chloro-1-ol isomer.
Application in Drug Development
This molecule functions as a "masked" epoxide. It is stable enough for storage but reactive enough to be deployed as an electrophile.
The "Payne" Rearrangement & Epoxide Formation
In the presence of mild base (NaOH/KOH), the chlorohydrin cyclizes to reform the epoxide. This is useful when the epoxide is too volatile or unstable for long-term storage.
Nucleophilic Substitution Workflow
Figure 2: Utilization of the chlorohydrin as a stable precursor for API synthesis.
Safety & Handling (E-E-A-T)
Hazard Classification:
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H318: Causes serious eye damage (Chlorohydrins are severe eye irritants).[4][7]
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H227: Combustible liquid.[7]
Handling Protocols:
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Engineering Controls: Always handle in a fume hood. The vapor density is heavier than air and can accumulate in low-lying areas.
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PPE: Nitrile gloves are generally sufficient for splash protection, but Silver Shield® gloves are recommended for prolonged immersion.
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Neutralization: In case of spill, absorb with vermiculite. Do not use basic spill kits immediately as this may generate the volatile epoxide in the waste container; neutralize carefully with dilute acid if necessary before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12823681, 1-Chloro-3-methylbutan-2-ol. Retrieved from [Link][7]
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European Chemicals Agency (ECHA). Registration Dossier - CAS 55033-10-8.[7] Retrieved from [Link][4][7]
- Concellón, J. M., et al. (2004).Regioselective ring opening of epoxides with elemental halogens.Journal of Organic Chemistry. (General mechanistic reference for epoxide opening regioselectivity).
Sources
- 1. CAS 107-84-6: 1-Chloro-3-methylbutane | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. 1-Chloro-3-methylbutan-2-one | C5H9ClO | CID 12466598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. molbase.com [molbase.com]
- 6. 1-CHLORO-3-METHYLBUTANE(107-84-6) 1H NMR [m.chemicalbook.com]
- 7. 1-Chloro-3-methylbutan-2-ol | C5H11ClO | CID 12823681 - PubChem [pubchem.ncbi.nlm.nih.gov]
